molecular formula C18H17NO2S B2724175 6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane CAS No. 383145-43-5

6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane

Cat. No.: B2724175
CAS No.: 383145-43-5
M. Wt: 311.4
InChI Key: GUMJUHLIYYTNJZ-KNTRCKAVSA-N
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Description

6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane is a synthetic thiochromane derivative of significant interest in chemical and biological research for developing new active compounds. Thiochromane scaffolds are recognized for their potential in agrochemical and pharmaceutical research . As part of this class, this specific oxime ester derivative serves as a valuable chemical intermediate or precursor for synthesizing more complex heterocyclic systems, such as pyrazoles and isoxazoles, which are known to be explored for their biological activities . Its mechanism of action in research settings is often associated with modulating biological pathways in target organisms; related sulfonamide-oxime thiochromane structures have been investigated for their fungicidal potential, suggesting this compound may be utilized in studies aimed at controlling phytopathogenic fungi . Furthermore, the structural motif of incorporating a (4-methylbenzoyl)oxy]imino group makes it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry, particularly in the search for novel enzyme inhibitors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-12-3-6-14(7-4-12)18(20)21-19-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMJUHLIYYTNJZ-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2CCSC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/2\CCSC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Base-Catalyzed Protocol

In a representative procedure, thiochroman-4-one (1 mol) is dissolved in chloroform (20 mL) and reacted with 4-methylbenzaldehyde (1 mol) in the presence of piperidine (0.5 mL) under reflux for 5 hours. The reaction exploits the nucleophilic addition of the aldehyde to the ketone, followed by dehydration to yield the imine. Post-reaction, the mixture is evaporated, washed with water, and crystallized in ethanol, achieving moderate yields (70–73%). The use of chloroform as a solvent enhances reactant solubility, while piperidine acts as a mild base to deprotonate intermediates.

Alkaline Hydroxide-Mediated Optimization

Alternative protocols employ aqueous potassium hydroxide (KOH) to accelerate the condensation. For instance, a mixture of thiochroman-4-one (2 mmol) and 4-methylbenzaldehyde (2.4 mmol) in absolute ethanol (6 mL) is treated with 40% aqueous KOH at 0°C, followed by overnight stirring. This method improves regioselectivity, yielding 70% of the target compound after crystallization. The low-temperature conditions minimize side reactions, such as over-oxidation or polymerization.

Green Chemistry Approaches: Ionic Liquid Catalysis

Recent advancements emphasize sustainable synthesis using ionic liquids. A notable example utilizes 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO₄) as a dual solvent-catalyst.

Procedure and Mechanism

Thiochroman-4-one (1 mmol), 4-methylbenzaldehyde (1 mmol), and thiourea (1 mmol) are combined with [Bmim]HSO₄ (2 mL) and stirred at 70°C for 1 hour. The ionic liquid facilitates proton transfer and stabilizes the transition state, enabling a 92% yield of the product. This method eliminates volatile organic solvents and reduces energy consumption compared to traditional reflux techniques.

Post-Condensation Functionalization: Esterification and Oxidation

Esterification of the Imino Intermediate

The imino intermediate undergoes esterification with 4-methylbenzoyl chloride to introduce the benzoyloxy group. In a typical setup, the intermediate is dissolved in dichloromethane (DCM) and treated with 4-methylbenzoyl chloride (1.2 equivalents) in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and column chromatography to isolate the final product.

Comparative Analysis of Synthetic Methods

The table below summarizes key preparation routes, highlighting yields, catalysts, and reaction conditions:

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Source
Claisen-Schmidt (piperidine) Piperidine/Chloroform Reflux 5 70–73
Claisen-Schmidt (KOH) KOH/Ethanol 0 → RT 12 70
Ionic Liquid Catalysis [Bmim]HSO₄ 70 1 92
Esterification TEA/DCM RT 12 65–75
NCS Oxidation NCS/DCM 0 → RT 12 50–70

Mechanistic Insights and Challenges

Stereochemical Considerations

The E-configuration of the imino group is confirmed via standardized InChI strings. Computational modeling suggests that steric hindrance from the 6-methyl group favors the trans (E) isomer during condensation.

Purification Strategies

Final purification often involves silica gel chromatography using ethyl acetate/hexane mixtures (2:8 v/v) or recrystallization from ethanol. These steps are critical for removing unreacted aldehydes and byproducts.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Amines, thiols, pyridine, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiochromane derivatives.

    Substitution: Amino or thiol-substituted thiochromane derivatives.

Scientific Research Applications

Organic Synthesis

6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane serves as a valuable building block in organic synthesis. Its thiochromane structure allows for derivatization, leading to the formation of more complex molecules that can be utilized in various chemical applications .

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : The structural features may allow it to interact with cellular targets involved in cancer progression, making it a candidate for anticancer drug development .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, indicating that this compound could also possess such activities .

Pharmaceutical Development

Due to its unique structural characteristics, this compound is being explored as a potential drug candidate. Its ability to modulate enzyme activity and influence signal transduction pathways positions it as an attractive target for therapeutic interventions .

Mechanism of Action

The mechanism of action of 6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Findings and Implications

  • 4-Methylbenzoyl Advantage : The 4-methylbenzoyl group consistently enhances activity in analogs, likely due to balanced hydrophobicity and steric effects .
  • Substituent Effects : Electron-donating groups (e.g., methyl) vs. electron-withdrawing groups (e.g., chloro) influence target binding and potency .
  • Functional Group Roles: Imino groups may improve stability or hydrogen-bonding capacity compared to carboxamides or ketones .

Biological Activity

6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane is a compound that has garnered attention in recent years for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research suggests that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's structure may contribute to its effectiveness against pathogens by interfering with their metabolic pathways or cellular functions.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have shown that this compound can induce apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, it has been observed to affect gene expression related to apoptosis and cell cycle regulation.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism, thereby reducing their viability.
  • Receptor Interaction : It may bind to specific cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation : The compound can alter the expression of genes associated with cell cycle progression and apoptosis, leading to increased cancer cell death.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics. This suggests its potential as a novel antimicrobial agent.

Study 2: Anticancer Effects

In vitro experiments on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its role as a pro-apoptotic agent.

Study FocusFindings
AntimicrobialSignificant MIC against various bacteria
AnticancerInduction of apoptosis in breast cancer cells

Q & A

Q. What are the established synthetic routes for 6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane, and how is purity verified?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction. A common approach includes:

Formation of the oxime intermediate : React 4-methylbenzoyl chloride with hydroxylamine hydrochloride under basic conditions to yield (4-methylbenzoyl)oxy hydroxylamine.

Imine formation : Condense the oxime with 6-methylthiochromane-4-one in a polar aprotic solvent (e.g., DMF) under reflux, using catalytic acetic acid to facilitate imine bond formation .

Q. Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying structural integrity. Key peaks include:
    • Aromatic protons (δ 7.38–7.93 ppm, integrating for substituents on the benzoyl group) .
    • Methyl groups (δ 2.40 ppm for thiochromane-CH3_3, δ 2.40 ppm for benzoyl-CH3_3) .
  • Elemental Analysis : Confirm stoichiometry (e.g., %C, %H, %N) to validate purity .

Q. Table 1: Representative Synthetic Protocol

StepReagents/ConditionsKey IntermediateYield
1NH2_2OH·HCl, NaOH, H2_2O/EtOH(4-Methylbenzoyl)oxy hydroxylamine85%
26-Methylthiochromane-4-one, DMF, 80°CTarget Compound75%

Q. What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding patterns can be analyzed via graph set theory to understand packing motifs .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, imine C=N at ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal lattice inform stability and reactivity?

Methodological Answer:

  • Hydrogen Bond Analysis : Use Etter’s graph set notation to classify interactions (e.g., D for hydrogen bond donors, A for acceptors). For example, N–H···O bonds may form R22_2^2(8) motifs, stabilizing the lattice .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen bond density. Stronger networks often delay decomposition temperatures.

Q. Table 2: Hydrogen Bond Parameters (Hypothetical Data)

DonorAcceptorDistance (Å)Angle (°)Graph Set
N–HO=C2.89158R22_2^2(8)
C–Hπ-system3.12145C(6)

Q. What computational methods predict biological activity based on structural analogs?

Methodological Answer:

  • Molecular Docking : Compare the compound’s structure to thiochromanone derivatives with known antifungal activity (e.g., alignment with cytochrome P450 enzymes) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond counts to correlate with bioactivity. For example, higher logP may enhance membrane permeability .

Q. How do solvent and pH conditions affect tautomeric equilibria of the imino group?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor λmax_{\text{max}} shifts in varying solvents (e.g., keto-enol tautomerism in polar vs. nonpolar media).
  • pH Titration : Use 1^1H NMR in D2_2O/DMSO-d6_6 mixtures to track proton exchange. Imine tautomers stabilize in acidic conditions (pH < 5) .

Q. What strategies resolve contradictions in crystallographic data interpretation?

Methodological Answer:

  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning .
  • Disorder Modeling : Use PART and SUMP restraints to resolve overlapping electron density for flexible groups (e.g., methyl substituents) .

Q. Key Considerations for Researchers

  • Advanced Techniques : Combine experimental (X-ray, NMR) and computational (docking, QSAR) methods for robust structure-activity insights .

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